5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid
CAS No.: 1780733-00-7
Cat. No.: VC6695583
Molecular Formula: C8H8F2N2O2
Molecular Weight: 202.161
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780733-00-7 |
|---|---|
| Molecular Formula | C8H8F2N2O2 |
| Molecular Weight | 202.161 |
| IUPAC Name | 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H8F2N2O2/c9-8(10)2-1-5-4(3-8)6(7(13)14)12-11-5/h1-3H2,(H,11,12)(H,13,14) |
| Standard InChI Key | HKGQLZGBHCVQQO-UHFFFAOYSA-N |
| SMILES | C1CC(CC2=C1NN=C2C(=O)O)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid consists of a partially saturated indazole system. The tetrahydroindazole moiety adopts a boat-like conformation due to the cyclohexene ring, while the fluorine atoms at C5 introduce significant electronegativity. The carboxylic acid group at C3 enhances hydrogen-bonding capacity, influencing solubility and target binding.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₈F₂N₂O₂ |
| Molecular Weight | 230.17 g/mol |
| Fluorine Positions | C5 (two atoms) |
| Functional Groups | Carboxylic acid (C3), Pyrazole (N1, N2) |
| Predicted logP | 1.82 (Moderate lipophilicity) |
| pKa (Carboxylic Acid) | ~2.8 (Strongly acidic) |
The fluorine atoms increase metabolic stability by reducing susceptibility to oxidative degradation, a common issue in non-fluorinated analogs .
Synthesis Strategies
Synthetic routes to 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid typically involve cyclocondensation of fluorinated cyclohexanone precursors with hydrazine derivatives. A representative method includes:
-
Fluorinated Cyclohexanone Preparation:
-
Cyclocondensation:
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Fluorination Reagent | DAST in CH₂Cl₂, −78°C | 65 |
| Cyclocondensation Time | 12 h reflux in EtOH | 78 |
| Oxidation Conditions | 0.1 M KMnO₄, H₂SO₄, 60°C, 4 h | 82 |
Biological Activity and Mechanisms
DGAT2 Inhibition
Diacylglyceride O-acyltransferase 2 (DGAT2) is a key enzyme in triglyceride synthesis. 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid demonstrates competitive inhibition against DGAT2 with an IC₅₀ of 0.8 μM, surpassing non-fluorinated analogs (IC₅₀ = 2.3 μM) . The fluorine atoms enhance binding to the enzyme’s hydrophobic pocket, as confirmed by X-ray crystallography (PDB: 8F2T) .
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, the compound reduced inflammation by 62% at 10 mg/kg, comparable to indomethacin (68%) . Mechanistic studies indicate suppression of NF-κB signaling and COX-2 expression, likely due to the carboxylic acid group’s interaction with serine residues on IκB kinase .
Comparative Analysis with Analogues
Table 3: Bioactivity Comparison
| Compound | DGAT2 IC₅₀ (μM) | Anti-Inflammatory Efficacy (% Reduction) |
|---|---|---|
| 5,5-Difluoro derivative | 0.8 | 62 |
| Non-fluorinated analog | 2.3 | 45 |
| 5-Monofluoro analog | 1.5 | 53 |
Key Findings:
-
Fluorination at C5 improves DGAT2 inhibition by 2.9-fold compared to non-fluorinated analogs.
-
The difluoro configuration enhances anti-inflammatory activity by 17% over monofluoro derivatives.
Industrial and Pharmaceutical Applications
Drug Development
The compound is a lead candidate for metabolic disorder therapeutics, particularly obesity and type 2 diabetes. Phase I trials indicate a 40% reduction in plasma triglycerides at 50 mg/day .
Material Science
Its high thermal stability (Tₘ = 215°C) and low hygroscopicity make it suitable for polymer coatings in biomedical devices .
| Parameter | Specification |
|---|---|
| Acute Toxicity (LD₅₀) | 320 mg/kg (oral, rat) |
| Skin Irritation | Mild (OECD 404) |
| Environmental Impact | Low bioaccumulation (BCF = 12) |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume